(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is a compound that features a pyrazole ring substituted with an amino group and a methyl group, as well as a pyrrolidine ring attached to a methanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with pyrrolidine and a suitable carbonyl source. The reaction conditions often include the use of a base such as triethylamine and a solvent like methanol or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of (3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3-amino-1H-pyrazol-4-yl)phenylMethanone: Similar structure but with a phenyl group instead of a pyrrolidine ring.
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)methanone: Contains a chloro and nitro substituted pyridine ring.
Uniqueness
(3-amino-1-methyl-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is unique due to its combination of a pyrazole ring with a pyrrolidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14N4O |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
(3-amino-1-methylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C9H14N4O/c1-12-6-7(8(10)11-12)9(14)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11) |
InChI Key |
NHVFXJMKRJVHDB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)N)C(=O)N2CCCC2 |
Origin of Product |
United States |
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